molecular formula C24H27N3O3 B2591657 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877647-81-9

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2591657
CAS No.: 877647-81-9
M. Wt: 405.498
InChI Key: OFEBWIIBUKGMOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine .


Molecular Structure Analysis

The molecular structure of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is complex, with a furan ring attached to a benzamide group through a piperazine ring. The presence of the methoxyphenyl group adds further complexity to the structure.


Chemical Reactions Analysis

The synthesis of this compound involves a reaction with ketenes and an imine–imine rearrangement . The exact chemical reactions and mechanisms involved in these processes are complex and would require further study for a complete understanding.

Scientific Research Applications

Receptor Ligand Development

Research on derivatives of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide has led to the identification of compounds with moderate affinity for dopamine D(3) receptors. Specifically, modifications to the aromatic ring linked to the N-1 piperazine ring have yielded derivatives displaying significant receptor affinity, highlighting the potential of these compounds as selective ligands for dopamine receptors. These findings are crucial for developing new therapeutic agents targeting neurological disorders (Leopoldo et al., 2002).

Antidepressant and Antianxiety Activities

A novel series of compounds, incorporating the furan-2-yl and piperazine units, has been synthesized and evaluated for their antidepressant and antianxiety activities. The structural design of these compounds led to promising results in behavioral despair and plus maze tests on albino mice, showcasing their potential therapeutic value for mental health conditions (Kumar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives synthesized from visnagenone and khellinone, containing the benzamide structure, have exhibited significant anti-inflammatory and analgesic activities. These compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and demonstrated promising results, making them valuable candidates for further development into anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Alzheimer's Disease Therapy

Investigations into benzamide derivatives for treating Alzheimer's disease have identified compounds with significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's therapy. These findings offer a foundation for developing new therapeutic agents aimed at managing Alzheimer's disease symptoms (Hussain et al., 2016).

Mechanism of Action

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-11-9-20(10-12-21)26-13-15-27(16-14-26)22(23-8-5-17-30-23)18-25-24(28)19-6-3-2-4-7-19/h2-12,17,22H,13-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEBWIIBUKGMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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